molecular formula C15H21NO B14312559 3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 112390-70-2

3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14312559
CAS No.: 112390-70-2
M. Wt: 231.33 g/mol
InChI Key: IQVZRBRROUSWPO-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzylamine and an appropriate ketone, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.

Scientific Research Applications

3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

  • 3-Ethyl-2-methyl-3-(propan-2-yl)isoquinoline
  • 3-Ethyl-2-methyl-3-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets 3-Ethyl-2-methyl-3-(propan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one apart is its specific substitution pattern and the presence of the dihydroisoquinoline core

Properties

CAS No.

112390-70-2

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-ethyl-2-methyl-3-propan-2-yl-4H-isoquinolin-1-one

InChI

InChI=1S/C15H21NO/c1-5-15(11(2)3)10-12-8-6-7-9-13(12)14(17)16(15)4/h6-9,11H,5,10H2,1-4H3

InChI Key

IQVZRBRROUSWPO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=O)N1C)C(C)C

Origin of Product

United States

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